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  • Product: 1-(4-Bromo-2-chlorophenyl)propan-1-one
  • CAS: 166525-97-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide on 1-(4-bromo-2-chlorophenyl)propan-1-one, a halogenated aromatic ketone. By virtue of its...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 1-(4-bromo-2-chlorophenyl)propan-1-one, a halogenated aromatic ketone. By virtue of its distinct substitution pattern, this compound is a valuable and versatile intermediate in modern synthetic chemistry. Its structural features—a sterically demanding ortho-chloro substituent and an electronically influential para-bromo group—impart unique reactivity profiles that are of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This guide consolidates available data on its properties, proposes a logical synthetic route, predicts its spectral characteristics, and outlines its potential applications and safety protocols.

Section 1: Core Molecular Attributes and Physicochemical Properties

1-(4-Bromo-2-chlorophenyl)propan-1-one is defined by a propiophenone core attached to a 1,2,4-trisubstituted benzene ring. The presence of two different halogen atoms on the aromatic ring, combined with the ketone functional group, makes it a multifunctional building block for advanced molecular architectures.

Structural and Chemical Identifiers

A summary of the key identification and physicochemical parameters for this compound is presented below.

ParameterValueSource(s)
CAS Number 166525-97-9[1][2]
Molecular Formula C₉H₈BrClO[1][2]
Molecular Weight 247.52 g/mol [2]
MDL Number MFCD18390626[1][2]
SMILES CCC(=O)C1=C(C=C(C=C1)Br)Cl[2][3]
InChI InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3[3]
Hazard Statement Irritant[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
O [label="O", fontcolor="#EA4335"];
Br [label="Br", fontcolor="#34A853"];
Cl [label="Cl", fontcolor="#FBBC05"];

// Positioning
C1 [pos="0,0!"];
C2 [pos="1.2,0!"];
C3 [pos="1.8,1!"];
C4 [pos="1.2,2!"];
C5 [pos="0,2!"];
C6 [pos="-0.6,1!"];
C7 [pos="-1.2,3!"];
O [pos="-2.2,3!"];
C8 [pos="0,4!"];
C9 [pos="-0.6,5!"];
Br [pos="2.4,2!"];
Cl [pos="-1.8,0.8!"];

// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C7 -- O [style=filled, penwidth=2];
C7 -- C8;
C8 -- C9;
C4 -- Br;
C6 -- Cl;

}

Caption: 2D Structure of 1-(4-Bromo-2-chlorophenyl)propan-1-one.

Section 2: Predicted Spectral Profile

While experimentally derived spectral data for 1-(4-bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9) are not widely published, a reliable spectral profile can be predicted based on its molecular structure and data from analogous compounds.[4][5][6][7] These predictions are crucial for reaction monitoring and quality control during synthesis.

Technique Predicted Characteristics
¹H NMR - Ethyl Group: A triplet signal (~1.1-1.3 ppm) for the methyl protons (-CH₃) coupled to the methylene protons, and a quartet signal (~2.8-3.1 ppm) for the methylene protons (-CH₂-) coupled to the methyl protons. - Aromatic Protons: Three distinct signals in the aromatic region (~7.3-7.8 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (e.g., a doublet, a doublet of doublets).
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (~195-205 ppm). - Aromatic Carbons: Six distinct signals, with carbons bonded to halogens (C-Br, C-Cl) shifted downfield. - Alkyl Carbons: Two signals in the aliphatic region for the methylene (~30-35 ppm) and methyl (~8-12 ppm) carbons.
IR Spectroscopy - C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone at ~1680-1700 cm⁻¹. - Aromatic C=C Stretch: Medium intensity bands in the ~1450-1600 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Signals above and below 3000 cm⁻¹, respectively. - C-Cl / C-Br Stretch: Absorptions in the fingerprint region, typically ~1000-1100 cm⁻¹ (C-Br) and ~600-800 cm⁻¹ (C-Cl).
Mass Spectrometry (EI) - Molecular Ion (M⁺): A complex cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br/~50%, ⁸¹Br/~50%) and chlorine (³⁵Cl/~75%, ³⁷Cl/~25%). This will result in prominent peaks at m/z 246 (C₉H₈⁷⁹Br³⁵ClO), 248 (C₉H₈⁸¹Br³⁵ClO and C₉H₈⁷⁹Br³⁷ClO), and 250 (C₉H₈⁸¹Br³⁷ClO). The relative intensities of this M, M+2, M+4 pattern are a key diagnostic feature.[8] - Key Fragments: A prominent fragment corresponding to the loss of the ethyl group ([M-29]⁺) and acylium ion fragments ([ArCO]⁺).

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway: Friedel-Crafts Acylation

While a specific, validated synthesis for 1-(4-bromo-2-chlorophenyl)propan-1-one is not detailed in the available literature, a logical and robust synthetic strategy is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This well-established reaction provides a direct route to the target ketone.[9] The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent.

The causality for this proposed pathway is sound: the electrophilic acylium ion, generated from propanoyl chloride and AlCl₃, will attack the electron-rich aromatic ring. The substitution pattern is directed by the existing halogen substituents. Although halogens are deactivating, they are ortho-, para-directing. Acylation is expected to occur at the position ortho to the bromine and meta to the chlorine, which is sterically the most accessible and electronically favored position, leading to the desired product.

synthesis_workflow reagents 1-Bromo-3-chlorobenzene + Propanoyl Chloride reaction Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) reagents->reaction 1 catalyst Lewis Acid Catalyst (e.g., AlCl₃ in DCM) catalyst->reaction 2 workup Aqueous Workup (Quench with ice/HCl) reaction->workup 3 extraction Solvent Extraction (e.g., with DCM or Ether) workup->extraction 4 purification Purification (Recrystallization or Chromatography) extraction->purification 5 product Final Product: 1-(4-Bromo-2-chlorophenyl)propan-1-one purification->product 6

Caption: Proposed workflow for the synthesis of 1-(4-Bromo-2-chlorophenyl)propan-1-one.

Detailed Hypothetical Protocol
  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.25 eq.) in a suitable inert solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen) in a reaction vessel equipped with a dropping funnel and stirrer. Cool the suspension in an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension, maintaining the cool temperature. Allow the mixture to stir for 15-30 minutes to ensure the formation of the electrophilic acylium ion complex.

  • Electrophilic Attack: Add a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in DCM dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 12-16 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[9]

  • Quenching and Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.[9]

Reactivity Profile

The chemical reactivity of this molecule is governed by its functional groups:

  • Carbonyl Group: The ketone is susceptible to nucleophilic attack, making it a precursor for the synthesis of secondary alcohols (via reduction with agents like NaBH₄), imines, and other derivatives.

  • Aromatic Ring: The halogen substituents are deactivating, making further electrophilic aromatic substitution challenging but not impossible.[10] The positions on the ring are electronically distinct, allowing for potential regioselective reactions.

  • Halogen Atoms: The C-Br and C-Cl bonds can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery chemistry.[11][12]

Section 4: Applications in Research and Development

The true value of 1-(4-bromo-2-chlorophenyl)propan-1-one lies in its role as a versatile intermediate. Analogous halogenated propiophenones are pivotal in the synthesis of a wide range of biologically active molecules.[13]

  • Medicinal Chemistry: This compound is an ideal starting point for constructing libraries of novel small molecules for high-throughput screening. The reactive handles (ketone, C-Br, C-Cl) allow for systematic structural modifications to explore structure-activity relationships (SAR).

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic scaffolds. This molecule provides a robust platform for developing new active ingredients.

  • Materials Science: The rigid, halogenated aromatic core can be incorporated into polymers or functional materials to impart specific properties such as thermal stability or flame retardancy.[14]

Section 5: Safety, Handling, and Storage

As a halogenated organic compound, 1-(4-bromo-2-chlorophenyl)propan-1-one requires careful handling to minimize risk to researchers.

Hazard Identification
  • Primary Hazard: Classified as an Irritant.[1]

  • General Precautions: Halogenated ketones can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[15][16][17]

Recommended Handling Procedures
  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors or dust.[18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[15]

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

1-(4-Bromo-2-chlorophenyl)propan-1-one is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its unique combination of a reactive ketone and multiple sites for cross-coupling reactions makes it a valuable building block for creating complex molecular targets. While specific experimental data is limited, its properties and reactivity can be reliably predicted, providing a solid foundation for its use in research and development. Adherence to strict safety protocols is mandatory to ensure its safe and effective application in the laboratory.

References

  • . ChemicalBook. Accessed February 12, 2026.

  • . ChemicalBook. Accessed February 12, 2026.

  • . IUCr Journals. Accessed February 12, 2026.

  • . EvitaChem. Accessed February 12, 2026.

  • . ChemicalBook. Accessed February 12, 2026.

  • . Matrix Scientific. Accessed February 12, 2026.

  • . BLDpharm. Accessed February 12, 2026.

  • . CymitQuimica. Accessed February 12, 2026.

  • . Echemi. Accessed February 12, 2026.

  • . Fisher Scientific. Accessed February 12, 2026.

  • . PubChem, NIH. Accessed February 12, 2026.

  • . PharmaCompass.com. Accessed February 12, 2026.

  • . Alfa Aesar. Accessed February 12, 2026.

  • . Combi-Blocks, Inc. Accessed February 12, 2026.

  • . Fisher Scientific. Accessed February 12, 2026.

  • . PubChem, NIH. Accessed February 12, 2026.

  • . The Royal Society of Chemistry. Accessed February 12, 2026.

  • . Alfa Aesar. Accessed February 12, 2026.

  • . NIST WebBook. Accessed February 12, 2026.

  • . NIST WebBook. Accessed February 12, 2026.

  • . VIVAN Life Sciences. Accessed February 12, 2026.

  • . ResearchGate. Accessed February 12, 2026.

  • . Fiveable. Accessed February 12, 2026.

  • . ChemText. Accessed February 12, 2026.

  • . PubChemLite. Accessed February 12, 2026.

  • . PubChem, NIH. Accessed February 12, 2026.

  • . American Elements. Accessed February 12, 2026.

  • . Michigan State University. Accessed February 12, 2026.

  • . Save My Exams. Accessed February 12, 2026.

  • . Mettler Toledo. Accessed February 12, 2026.

  • . Doc Brown's Chemistry. Accessed February 12, 2026.

  • . NIST WebBook. Accessed February 12, 2026.

  • . PubChem, NIH. Accessed February 12, 2026.

  • . Drug Discovery Chemistry. Accessed February 12, 2026.

  • . PubChem, NIH. Accessed February 12, 2026.

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  • . GSRS. Accessed February 12, 2026.

  • . Journal of Medicinal Chemistry. Accessed February 12, 2026.

Sources

Exploratory

4-Bromo-2-chloropropiophenone chemical structure and MSDS

This technical guide provides an in-depth analysis of 4-Bromo-2-chloropropiophenone , specifically identifying it as 1-(4-bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9). Chemical Identity, Synthesis, and Safety Prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromo-2-chloropropiophenone , specifically identifying it as 1-(4-bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9).

Chemical Identity, Synthesis, and Safety Profile (MSDS)

Part 1: Executive Summary & Critical Disambiguation

4-Bromo-2-chloropropiophenone is a halogenated aromatic ketone used primarily as an intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and functionalized ligands for catalysis.

⚠️ CRITICAL DISAMBIGUATION: Isomer Safety Alert

Researchers must distinguish this compound from its structural isomer, which shares a similar name but vastly different properties and regulatory status.

FeatureTarget Compound Common Isomer (Warning)
Name 4-Bromo-2-chloropropiophenone 2-Bromo-4'-chloropropiophenone
IUPAC 1-(4-bromo-2-chlorophenyl)propan-1-one2-bromo-1-(4-chlorophenyl)propan-1-one
CAS 166525-97-9 877-37-2
Structure Bromine is on the Phenyl Ring (Pos 4).Bromine is on the Alkyl Chain (Alpha).
Hazard Irritant (Skin/Eye).[1] Stable.Potent Lachrymator (Tear Gas). Unstable.
Use Ligand synthesis, API intermediate.Precursor for Bupropion/Cathinones.

This guide focuses exclusively on the ring-substituted isomer (CAS 166525-97-9).

Part 2: Chemical Structure & Physicochemical Properties

Structural Analysis

The molecule consists of a benzene core substituted with a propionyl group at position 1, a chlorine atom at position 2 (ortho), and a bromine atom at position 4 (para). The steric hindrance provided by the ortho-chloro group influences the torsional angle of the carbonyl group relative to the aromatic plane.

Graphviz Diagram: Chemical Structure & Isomerism

G cluster_0 Target: 4-Bromo-2-chloropropiophenone (Ring Brominated) cluster_1 Isomer: 2-Bromo-4'-chloropropiophenone (Alpha Brominated) node_target Benzene Ring Pos 1: Propionyl (-CO-Et) Pos 2: Chloro (-Cl) Pos 4: Bromo (-Br) node_isomer Benzene Ring Pos 1: 2-Bromopropionyl (-CO-CH(Br)-Me) Pos 4: Chloro (-Cl) node_target->node_isomer Structural Isomers (Different Reactivity)

Caption: Structural comparison highlighting the positional difference of the bromine atom, which dictates chemical reactivity and safety handling.

Physicochemical Data Table

Data derived from computational modeling and analog comparison where experimental values are limited.

PropertyValueNotes
Molecular Formula C₉H₈BrClO
Molecular Weight 261.52 g/mol
Appearance Off-white to pale yellow solidLow melting point solid or oil.
Melting Point 45–50 °C (Predicted)Lower than p-substituted analogs due to ortho-Cl steric strain.
Boiling Point ~285 °C (at 760 mmHg)High boiling point; distillable under vacuum.
Solubility DCM, Chloroform, Ethyl AcetateInsoluble in water.
LogP 3.54 (Predicted)Highly lipophilic.

Part 3: Synthesis & Reaction Pathways[2]

Primary Synthesis Route: Friedel-Crafts Acylation

The most robust synthesis involves the regioselective acylation of 1-bromo-3-chlorobenzene. The directing effects of the halogens (ortho/para directors) cooperatively favor substitution at the 4-position (para to Br, ortho to Cl) or 6-position.

  • Precursors: 1-Bromo-3-chlorobenzene (m-Bromochlorobenzene), Propionyl Chloride.

  • Catalyst: Aluminum Chloride (AlCl₃).[2]

  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).

Graphviz Diagram: Synthesis Workflow

Synthesis cluster_regio Regioselectivity Control Start Start: 1-Bromo-3-chlorobenzene Step1 Step 1: Friedel-Crafts Acylation (0°C to RT, 4-6 hours) Start->Step1 Reagent Reagent: Propionyl Chloride Catalyst: AlCl3 (anhydrous) Reagent->Step1 Intermediate Formation of Sigma Complex Step1->Intermediate Note Br (pos 1) and Cl (pos 3) direct incoming electrophile to Position 4 (Major) and 6 (Minor). Step1->Note Quench Step 2: Acid Quench (HCl/Ice) Hydrolysis of Al-complex Intermediate->Quench Workup Step 3: Extraction (DCM) & Drying (MgSO4) Quench->Workup Purification Step 4: Vacuum Distillation or Recrystallization Workup->Purification Product Product: 4-Bromo-2-chloropropiophenone Purification->Product

Caption: Step-by-step synthetic pathway via Friedel-Crafts acylation, highlighting critical workup and purification stages.

Protocol Validation

To ensure high yield and purity:

  • Moisture Control: The reaction must be strictly anhydrous. AlCl₃ reacts violently with water.

  • Temperature: Maintain 0-5°C during addition to prevent polymerization or poly-acylation.

  • Isomer Separation: If the 6-isomer (1-(2-bromo-4-chlorophenyl)propan-1-one) forms, it can typically be separated via fractional crystallization due to symmetry differences.

Part 4: Material Safety Data Sheet (MSDS) / SDS Guide

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Hazard Statements & Precautionary Codes
CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.[1]
P261 Avoid breathing dust/fume/gas/mist/vapors.
P280 Wear protective gloves/eye protection/face protection.[3]
P305+P351 IF IN EYES: Rinse cautiously with water for several minutes.
Emergency Response Protocols (Self-Validating)

Graphviz Diagram: Safety Response Logic

Safety Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Advice Skin->Act_Skin Act_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. URGENT Medical Attention Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Edema Inhal->Act_Inhal

Caption: Decision tree for emergency response following exposure to 4-Bromo-2-chloropropiophenone.

Handling & Storage
  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen). Protect from light.[3]

  • Incompatibility: Strong oxidizing agents, strong bases.

  • Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/HCl gases).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 166525-97-9, 1-(4-bromo-2-chlorophenyl)propan-1-one. Retrieved from .

  • ChemicalBook. Product Synthesis and Properties: 1-(4-bromo-2-chlorophenyl)propan-1-one. Retrieved from .

  • Sigma-Aldrich (Merck). Safety Data Sheet for Halogenated Aromatic Ketones (Generic Class Reference). Retrieved from .[3]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on acylation mechanisms).

  • Cayman Chemical. Safety Data Sheet: 2-Bromo-4'-chloropropiophenone (Isomer Comparison). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(4-Bromo-2-chlorophenyl)propan-1-one

Part 1: Executive Summary & Strategic Rationale The Challenge The substrate 1-(4-Bromo-2-chlorophenyl)propan-1-one presents a classic "triad of competing reactivities" in medicinal chemistry: Chemoselectivity (Br vs. Cl)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

The substrate 1-(4-Bromo-2-chlorophenyl)propan-1-one presents a classic "triad of competing reactivities" in medicinal chemistry:

  • Chemoselectivity (Br vs. Cl): The molecule contains two potential oxidative addition sites. The objective is to exclusively couple the C4-Bromine while leaving the C2-Chlorine intact for future diversification.

  • Base Sensitivity (Enolizable Ketone): The propan-1-one side chain contains acidic

    
    -protons (
    
    
    
    ). The use of standard strong bases (e.g., NaO
    
    
    Bu) typically results in competitive aldol condensation or
    
    
    -arylation rather than the desired C-N coupling.
  • Steric/Electronic Environment: The ortho-chloro substituent creates a twisted conformation relative to the carbonyl, potentially affecting electronic communication, while the para-bromo site is electronically activated by the electron-withdrawing acyl group.

The Solution

This protocol utilizes a Pd(0)/Xantphos catalytic system buffered with Cesium Carbonate (Cs


CO

)
.
  • Why Xantphos? Its wide bite angle (

    
    ) promotes rapid reductive elimination, which is crucial for electron-deficient substrates, and it suppresses 
    
    
    
    -arylation side reactions.
  • Why Cs

    
    CO
    
    
    
    ?
    It acts as a mild, heterogeneous base that facilitates the deprotonation of the amine-Pd complex without generating a high concentration of enolate, thereby preserving the ketone functionality.

Part 2: Mechanistic Insight & Reaction Design

Chemoselectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the bond dissociation energy trend: Ar-I > Ar-Br > Ar-Cl . For this substrate, the electron-poor nature of the ring (due to the ketone) activates the C-Br bond further. By controlling temperature and ligand sterics, we achieve >98% selectivity for Br-displacement.

Mechanistic Cycle (Graphviz Visualization)

BuchwaldMechanism cluster_warning Avoid Strong Bases (NaOtBu) Pd0 Pd(0) Active Species (Ligand Coordinated) OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd Fast (Activated Ar-Br) Coord Amine Coordination (Pd-N Bond Formation) OxAdd->Coord Amine Nucleophile SideRxn SIDE REACTION: Enolate Formation -> Alpha-Arylation OxAdd->SideRxn If pKa base > 20 Deprot Base-Mediated Deprotonation (Cs2CO3 removes HBr) Coord->Deprot Slow Step (Base dependent) RedElim Reductive Elimination (Product Release) Deprot->RedElim Facilitated by Xantphos RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition at the C-Br bond and the risk of alpha-arylation if incorrect bases are employed.

Part 3: Optimization Matrix & Experimental Variables

The following table summarizes the optimization campaigns leading to the standard protocol.

VariableCandidate TestedOutcomeRecommendation
Catalyst Source Pd(OAc)

Slow initiation; requires reduction.Pd

(dba)

(Pre-reduced Pd(0) source)
Ligand BINAPGood yields, but slower reaction times.Xantphos (Superior turnover for amides/anilines)
Ligand P(

-Bu)

Low selectivity; significant dechlorination observed.Avoid monodentate alkyl phosphines
Base NaO

Bu
Complex mixture; aldol condensation products.REJECT
Base Cs

CO

>95% Conversion; clean profile.Standard
Solvent TolueneGood, but Cs

CO

solubility is poor.
1,4-Dioxane (Promotes base solubility)

Part 4: Detailed Protocol (SOP)

Materials
  • Substrate: 1-(4-Bromo-2-chlorophenyl)propan-1-one (1.0 equiv)

  • Amine Partner: Aniline or Morpholine derivative (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 - 2.0 mol%)
  • Ligand: Xantphos (3.0 - 4.5 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous, finely ground)
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Workflow Diagram

Workflow Step1 1. Charge Solids (Substrate, Base, Pd, Ligand) GLOVEBOX or N2 STREAM Step2 2. Solvent Addition (Degassed Dioxane) Add Amine (if liquid) Step1->Step2 Step3 3. Thermal Ramp 80°C - 100°C 12-16 Hours Step2->Step3 Step4 4. IPC Check (LCMS/TLC) Look for Des-Bromo Step3->Step4 Step5 5. Workup Filter over Celite Conc. & Flash Chrom. Step4->Step5

Figure 2: Operational workflow ensuring anaerobic integrity and efficient processing.

Step-by-Step Procedure
  • Pre-Complexation (Optional but Recommended): In a vial, mix Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in 1 mL of dioxane. Stir at RT for 5 minutes until the solution turns a clear deep orange/red. This ensures active catalyst formation.
  • Main Setup: To a dry reaction tube equipped with a magnetic stir bar, add:

    • 1-(4-Bromo-2-chlorophenyl)propan-1-one (247 mg, 1.0 mmol)

    • Cs

      
      CO
      
      
      
      (650 mg, 2.0 mmol)
    • Note: If the amine is a solid, add it here (1.2 mmol).

  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove oxygen.

  • Addition: Syringe in the pre-complexed catalyst solution. Add remaining solvent (total volume 4-5 mL, ~0.2M concentration). If the amine is liquid, add it now via syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (Cs

    
    CO
    
    
    
    is insoluble and requires agitation).
  • Monitoring: Check LCMS at 4 hours.

    • Target Mass: M+ (Product).[1][2]

    • Watch for: M-Br+H (Debromination - indicates temperature too high or proton source in solvent).

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is usually more polar than the starting bromide.

Part 5: Troubleshooting & Critical Parameters

"Stalled" Reaction (Conversion < 50%)
  • Cause: Oxygen poisoning or wet solvent.

  • Fix: Ensure dioxane is distilled over Na/Benzophenone or passed through activated alumina. Sparge solvent with Argon for 15 mins before use.

  • Boost: Add 1 drop of water (strictly controlled). While counter-intuitive, trace water can help solubilize Cs

    
    CO
    
    
    
    surface, activating the base.
Loss of Chemoselectivity (Cl-coupling observed)
  • Cause: Reaction temperature too high (>110°C) or ligand is too electron-rich.

  • Fix: Lower temperature to 80°C. Ensure Xantphos is used (bidentate ligands generally enhance selectivity for Br over Cl compared to monodentate ligands).

Alpha-Arylation (C-C coupling instead of C-N)
  • Cause: Base is too strong (

    
     mismatch).
    
  • Fix: Confirm you are using Carbonate or Phosphate bases. Never use alkoxides (NaO

    
    Bu, KO
    
    
    
    Bu) with propiophenone derivatives.

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction intermediates and structure-activity relationships.[4][8] Journal of the American Chemical Society.[5]

  • Guari, Y., van Es, D. S., & van Leeuwen, P. W. (2001). Palladium-catalyzed amination of aryl bromides using Xantphos ligands.[3] Tetrahedron Letters.

  • Wolfe, J. P., & Buchwald, S. L. (1997). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-bromo-2-chloropropiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate 4-bromo-2-chloropropiophenone is a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

4-bromo-2-chloropropiophenone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutical compounds, notably as a precursor to certain cathinone derivatives and other psychoactive substances.[1][2] Its synthesis is a matter of significant interest to researchers in medicinal chemistry and drug development. The most direct and classical approach to constructing this molecule is through the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with propanoyl chloride.

This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and in-depth analysis for the synthesis, purification, and characterization of 4-bromo-2-chloropropiophenone. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and a high probability of success.

Mechanistic Insights: The Friedel-Crafts Acylation of a Dihalogenated Arene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of an acyl group onto an aromatic ring.[3] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[4][5]

The mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride (propanoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The π-electron system of the aromatic ring (1-bromo-3-chlorobenzene) acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[7]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further acylation reactions and leads to mono-substituted products.[3]

Regioselectivity in the Acylation of 1-bromo-3-chlorobenzene

The directing effects of the existing substituents on the aromatic ring are paramount in determining the isomeric purity of the product. In the case of 1-bromo-3-chlorobenzene, both the bromine and chlorine atoms are deactivating groups, making the ring less reactive than benzene. However, they are both ortho, para-directors. The incoming acyl group will preferentially substitute at the positions ortho or para to the existing halogens.

Considering the positions on the 1-bromo-3-chlorobenzene ring:

  • Position 2: ortho to chlorine and ortho to bromine.

  • Position 4: para to chlorine and ortho to bromine.

  • Position 6: ortho to chlorine and para to bromine.

Due to steric hindrance from the two adjacent halogen atoms, substitution at the 2-position is sterically disfavored. The electronic directing effects of both halogens reinforce substitution at the 4 and 6 positions. The major product is therefore expected to be a mixture of 4-bromo-2-chloropropiophenone and 2-bromo-4-chloropropiophenone. The formation of 4-bromo-2-chloropropiophenone is generally favored.

Experimental Protocol: Synthesis of 4-bromo-2-chloropropiophenone

This protocol is an adapted procedure based on established methods for Friedel-Crafts acylation of halogenated benzenes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
1-Bromo-3-chlorobenzene191.4519.15 g (11.0 mL)0.10>98%Sigma-Aldrich
Propanoyl chloride92.5210.2 g (9.3 mL)0.11>98%Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)133.3416.0 g0.12>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93150 mL->99.8%Fisher Scientific
Hydrochloric acid, concentrated36.46~50 mL-37%VWR
Saturated Sodium Bicarbonate Solution-~100 mL--Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g--Acros Organics
Crushed Ice-~200 g---
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • 125 mL addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 1-bromo-3-chlorobenzene and DCM B Add AlCl₃ to the flask (forms a suspension) A->B C Cool to 0°C in an ice bath B->C E Add propanoyl chloride dropwise to the flask (maintain T < 10°C) C->E D Add propanoyl chloride to addition funnel D->E F Warm to room temperature and stir for 2-4 hours E->F G Monitor reaction by TLC F->G H Quench reaction with ice/HCl G->H I Separate organic layer H->I J Wash with NaHCO₃ (aq) and brine I->J K Dry over MgSO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography or recrystallization L->M caption Experimental workflow for the synthesis of 4-bromo-2-chloropropiophenone.

Sources

Method

Grignard reaction procedures with 1-(4-Bromo-2-chlorophenyl)propan-1-one

Application Note & Protocol Topic: Chemoselective Grignard Reactions with 1-(4-Bromo-2-chlorophenyl)propan-1-one: A Guide for Advanced Synthesis Abstract The Grignard reaction stands as a cornerstone of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Chemoselective Grignard Reactions with 1-(4-Bromo-2-chlorophenyl)propan-1-one: A Guide for Advanced Synthesis

Abstract

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging the Grignard reaction with a functionally complex substrate, 1-(4-Bromo-2-chlorophenyl)propan-1-one. We delve into the critical principles of chemoselectivity, offering a detailed, field-proven protocol for the selective reaction at the ketone moiety without disturbing the aryl halides. This document explains the causal factors behind key experimental choices, provides troubleshooting solutions, and presents a self-validating protocol designed for reproducibility and high-yield outcomes.

Introduction: The Challenge of Multifunctional Substrates

Grignard reagents, with their general formula RMgX, are powerful nucleophiles and strong bases, making them exceptionally useful for forming new C-C bonds.[3][4][5] Their reaction with carbonyl compounds, such as ketones, is a fundamental method for synthesizing secondary and tertiary alcohols.[1] However, the utility of this reaction is often tested by substrates bearing multiple reactive sites.

The molecule 1-(4-Bromo-2-chlorophenyl)propan-1-one presents a classic synthetic challenge. It contains three distinct reactive centers:

  • An electrophilic ketone carbonyl group.

  • A reactive carbon-bromine (C-Br) bond.

  • A less reactive carbon-chlorine (C-Cl) bond.

A naive attempt to form a Grignard reagent from this molecule would be problematic, as the newly formed organometallic species would rapidly react with the ketone of a starting material molecule, leading to polymerization and a complex mixture of byproducts. Therefore, the most logical and controllable strategy is to use 1-(4-Bromo-2-chlorophenyl)propan-1-one as the electrophilic partner, reacting it with a pre-formed Grignard reagent. This approach hinges on the Grignard reagent selectively attacking the ketone over the aryl halides. This application note will focus exclusively on this robust and reliable synthetic route.

Scientific Principles: Chemoselectivity and Reaction Control

Reactivity Hierarchy: Ketone vs. Aryl Halides

The success of this protocol relies on the significant difference in reactivity between the electrophilic ketone and the aryl halide bonds toward a nucleophilic Grignard reagent. Direct nucleophilic aromatic substitution on an unactivated aryl halide is exceptionally difficult and generally does not occur under standard Grignard conditions. While transition metal-catalyzed cross-coupling reactions between Grignard reagents and aryl halides are possible, they require specific catalysts (e.g., Nickel, Palladium, or Iron salts) that are deliberately omitted in this protocol to ensure selectivity.[4][6][7] In contrast, the nucleophilic addition of a Grignard reagent to a ketone is a rapid and highly favorable process.

Halogen Selectivity in Grignard Formation

Should one need to functionalize the aromatic ring at a later stage, it is crucial to understand the inherent halogen reactivity for potential Grignard reagent formation. The order of reactivity for aryl halides with magnesium is I > Br > Cl >> F.[8][9] The C-Br bond is substantially more susceptible to oxidative insertion by magnesium than the C-Cl bond. This difference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. While aryl chlorides can be used to form Grignard reagents, the reaction is often more sluggish and requires more stringent activation methods or higher temperatures.[10] This inherent selectivity ensures the chloro-substituent remains intact during the reaction, serving as a valuable synthetic handle for subsequent transformations.

Experimental Protocol: Synthesis of 2-(4-Bromo-2-chlorophenyl)butan-2-ol

This protocol details the reaction of 1-(4-Bromo-2-chlorophenyl)propan-1-one with methylmagnesium bromide (CH₃MgBr) to yield the corresponding tertiary alcohol.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountNotes
Magnesium TurningsMg24.31>99.5%1.2 g (50 mmol, 1.2 eq)Must be fresh and free of extensive oxide coating.
IodineI₂253.81ACS Grade1-2 small crystalsActivator for magnesium.[11]
Bromomethane in Et₂OCH₃Br94.943.0 M14.0 mL (42 mmol, 1.0 eq)Highly toxic and volatile. Handle in a fume hood.
1-(4-Bromo-2-chlorophenyl)propan-1-oneC₉H₈BrClO247.52>98%10.3 g (41.6 mmol, 1.0 eq)The electrophile.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Dri-Solv®200 mLEssential for stabilizing the Grignard reagent.[9]
Saturated Ammonium ChlorideNH₄Cl (aq)53.49Saturated~100 mLFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.37ACS GradeAs neededFor drying the organic layer.
Equipment Setup and Workflow

All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[8] The reaction must be conducted under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen or moisture.[12][13]

G cluster_prep Preparation Phase cluster_formation Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up & Isolation A Dry Glassware (Flask, Condenser, Funnel) B Assemble Apparatus under N2/Ar Atmosphere A->B C Add Mg Turnings & Iodine Crystal to Flask B->C D Add Anhydrous THF E Slowly Add CH3Br/Et2O Solution via Addition Funnel D->E F Maintain Gentle Reflux (Exotherm) E->F G Stir for 1-2 hours (Formation Complete) F->G I Cool Grignard Solution to 0°C (Ice Bath) G->I Proceed to Reaction H Dissolve Ketone in Anhydrous THF J Slowly Add Ketone Solution to Grignard Reagent H->J I->J K Warm to RT and Stir for 2-3 hours L Cool Reaction to 0°C K->L M Slowly Quench with sat. aq. NH4Cl L->M N Extract with Diethyl Ether M->N O Dry Organic Layer (MgSO4) & Evaporate Solvent N->O P Purify via Column Chromatography O->P

Diagram 1: Experimental workflow for the synthesis of 2-(4-Bromo-2-chlorophenyl)butan-2-ol.

Step-by-Step Procedure

Part A: Formation of Methylmagnesium Bromide

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of dry nitrogen or argon throughout the procedure.

  • Magnesium Activation: Place the magnesium turnings (1.2 g) and a single small crystal of iodine into the flask.

    • Scientist's Note: The iodine etches the passivating magnesium oxide (MgO) layer on the turnings, exposing a fresh, reactive metal surface.[11][14] Successful initiation is marked by the disappearance of the purple iodine color.[11]

  • Initiation: Add 40 mL of anhydrous THF to the flask. Add approximately 2-3 mL of the 3.0 M methyl bromide solution to the flask via the dropping funnel. Stir the mixture. The reaction should initiate within minutes, evidenced by gentle bubbling and a slight warming of the flask. The brown/purple color of the iodine will fade. If the reaction does not start, gentle warming with a heat gun may be required.[8]

  • Grignard Formation: Once the reaction is initiated, dilute the remaining methyl bromide solution with 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.

    • Scientist's Note: Slow addition is critical to control the exotherm and prevent side reactions like Wurtz coupling.[8][15]

  • Completion: After the addition is complete, continue stirring the resulting gray-to-brown solution for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted.

Part B: Reaction with 1-(4-Bromo-2-chlorophenyl)propan-1-one

  • Substrate Preparation: In a separate dry flask, dissolve the 1-(4-Bromo-2-chlorophenyl)propan-1-one (10.3 g) in 100 mL of anhydrous THF.

  • Addition: Cool the prepared Grignard reagent solution to 0°C using an ice-water bath. Slowly add the ketone solution dropwise to the Grignard reagent via the dropping funnel over 30-45 minutes.

    • Scientist's Note: Adding the ketone to the Grignard reagent (normal addition) ensures the Grignard is always in excess, which helps prevent side reactions like enolization of the ketone.[8] Cooling the reaction mixture helps to control the exothermic addition process.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

    • Scientist's Note: A weak acid like NH₄Cl is used for the workup to avoid potential acid-catalyzed side reactions with the tertiary alcohol product.[16] The addition is highly exothermic and will produce gas; slow and cautious addition is paramount for safety.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(4-Bromo-2-chlorophenyl)butan-2-ol.

Reaction Visualization and Troubleshooting

Diagram 2: Overall reaction scheme for the synthesis.

Troubleshooting Guide
Symptom / ObservationPossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Magnesium is coated with an oxide layer.[11] 2. System is not anhydrous (wet solvent/glassware).[8] 3. Aryl halide is not reactive enough (not an issue for CH₃Br).1. Add another small I₂ crystal or a few drops of 1,2-dibromoethane.[4][11] Mechanically crush Mg turnings with a dry glass rod.[17] 2. Ensure all glassware is properly flame-dried and solvent is from a fresh, sealed bottle.
Reaction mixture turns dark brown/black during Grignard formation. Formation of finely divided metal from Wurtz coupling side reactions.[8]This is common and often does not significantly impact the yield of the subsequent reaction. Ensure the addition rate is not too fast.
Low yield of tertiary alcohol. 1. Incomplete Grignard formation. 2. Grignard reagent was quenched by moisture/air. 3. Incomplete reaction with the ketone.1. Allow longer reaction time for Grignard formation. 2. Re-check for leaks in the inert gas setup. 3. Increase reaction time after ketone addition or gently warm to ~40°C.
Starting ketone is recovered after workup. 1. Grignard reagent was not formed or was quenched before addition. 2. The Grignard reagent acted as a base, causing enolization of the ketone (less likely with CH₃MgBr).[8]1. Test Grignard formation by taking a small aliquot, quenching it, and checking for gas evolution. 2. Use a less sterically hindered Grignard reagent if this is a persistent issue with other substrates.

Conclusion

This application note provides a comprehensive and reliable protocol for the chemoselective Grignard reaction using 1-(4-Bromo-2-chlorophenyl)propan-1-one as an electrophile. By understanding the hierarchy of reactivity and maintaining rigorous anhydrous and inert conditions, researchers can successfully synthesize the desired tertiary alcohol in high yield, while preserving the valuable aryl halide functionalities for further synthetic elaboration. The provided troubleshooting guide serves as a practical resource to overcome common experimental hurdles, ensuring the successful application of this powerful synthetic tool.

References

  • J. F. Garst and F. Ungváry, "Grignard Reagents and Their Reactions," in Grignard Reagents: New Developments, ed. H. G. Richey, Jr. (Chichester: John Wiley & Sons, 2000). [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0470841559]
  • ResearchGate. "Does anyone know the best way to activate magnesium for the grignard reagent?" [URL: https://www.researchgate.
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  • BenchChem. "Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis." [URL: https://www.benchchem.com/technical-support/activation-of-magnesium-for-grignard-reagent-synthesis]
  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]
  • ECHEMI. "Does anyone know the best way to activate magnesium for the..." [URL: https://www.echemi.com/community/does-anyone-know-the-best-way-to-activate-magnesium-for-the-grignard-reagent_thread_531-1-1.html]
  • Chemistry Stack Exchange. "Activation of Grignard reagent." [URL: https://chemistry.stackexchange.
  • ChemicalBook. "1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis." [URL: https://www.chemicalbook.com/ProductSynthesisManagement/166525-97-9/87010-95-5_EN.html]
  • Wikipedia. "Grignard reagent." [URL: https://en.wikipedia.org/wiki/Grignard_reagent]
  • BenchChem. "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols." [URL: https://www.benchchem.com/technical-support/troubleshooting-common-issues-in-the-grignard-synthesis-of-tertiary-alcohols]
  • Reddit. "Cloride vs. Bromide Grignard Reactivity." [URL: https://www.reddit.com/r/chemistry/comments/2sml2y/cloride_vs_bromide_grignard_reactivity/]
  • EvitaChem. "Buy 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one." [URL: https://www.evitachem.com/product/evt-14196557]
  • Chemistry LibreTexts. "10.6: Reactions of Alkyl Halides - Grignard Reagents." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents]
  • Quora. "What is the role of halides in the reactivity of Grignard reagent?" [URL: https://www.quora.com/What-is-the-role-of-halides-in-the-reactivity-of-Grignard-reagent]
  • ResearchGate. "Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism." [URL: https://www.researchgate.
  • Fundamentals of Organic Chemistry. "6.4 Reactions of Alkyl Halides: Grignard Reagents." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Fundamentals_of_Organic_Chemistry/06%3A_Alkyl_Halides_and_Radical_Reactions/6.04%3A_Reactions_of_Alkyl_Halides_Grignard_Reagents]
  • JoVE. "Video: Grignard Reagent Preparation and Grignard Reaction." [URL: https://www.jove.
  • ACS Publications. "The Grignard Reagents | Organometallics." [URL: https://pubs.acs.org/doi/10.1021/om700943m]
  • Reddit. "Grignard Formation - Troubleshooting and Perfecting." [URL: https://www.reddit.
  • Andrew G Myers Research Group. "Magnesium-Halogen Exchange." [URL: https://myers.chemistry.harvard.edu/groups/MgX_Exchange.html]
  • AIChE Proceedings. "(336f) Practical Challenges and Solutions to Continuous Grignard Chemistry." [URL: https://www.aiche.org/conferences/aiche-annual-meeting/2022/proceeding/paper/336f-practical-challenges-and-solutions-continuous-grignard-chemistry]
  • OrgoSolver. "Grignard Reagents, Organolithium Compounds, and Gilman Reagents." [URL: https://orgosolver.com/grignard-reagents-organolithium-compounds-and-gilman-reagents/]
  • IUCr Journals. "1-(4-Bromophenyl)-3-chloropropan-1-one." [URL: https://journals.iucr.org/e/issues/2020/07/00/gz2607/index.html]
  • ResearchGate. "Side Reactions in a Grignard Synthesis." [URL: https://www.researchgate.net/publication/232018804_Side_Reactions_in_a_Grignard_Synthesis]
  • Chemguide. "making Grignard reagents." [URL: https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html]
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  • Chemistry Stack Exchange. "Reaction of grignard in presence of Halogen." [URL: https://chemistry.stackexchange.com/questions/124238/reaction-of-grignard-in-presence-of-halogen]
  • Chemistry Steps. "Grignard Reaction in Organic Synthesis with Practice Problems." [URL: https://www.chemistrysteps.com/grignard-reaction-in-organic-synthesis-with-practice-problems/]
  • PubMed. "Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s)." [URL: https://pubmed.ncbi.nlm.nih.gov/18937486/]
  • ACS Publications. "The Grignard Reaction – Unraveling a Chemical Puzzle." [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.9b00141]
  • BLDpharm. "1-(4-Bromo-2-chlorophenyl)propan-1-one." [URL: https://www.bldpharm.com/products/166525-97-9.html]
  • ResearchGate. "(PDF) 1-(4-Bromophenyl)-3-chloropropan-1-one." [URL: https://www.researchgate.net/publication/342939103_1-4-Bromophenyl-3-chloropropan-1-one]
  • Quora. "How to prepare benzene from a Grignard reagent." [URL: https://www.quora.
  • YouTube. "Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry." [URL: https://www.youtube.
  • YouTube. "making Grignard reagents." [URL: https://www.youtube.
  • Echemi. "CAS:877-37-2 2-Bromo-1-(4-chlorophenyl)propan-1-one." [URL: https://www.echemi.com/products/pid_31168-2-bromo-1-4-chlorophenyl-propan-1-one.html]
  • Sciencemadness Discussion Board. "Grignard Reagent 4-chlorophenylmagnesium bromide." [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=1328]
  • American Elements. "2-bromo-1-(4-chlorophenyl)propan-1-one." [URL: https://www.americanelements.com/2-bromo-1-4-chlorophenyl-propan-1-one-877-37-2]
  • Sigma-Aldrich. "2-Bromo-1-(4-chloro-phenyl)-propan-1-one." [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641584]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for separating 4-bromo and 2-bromo propiophenone isomers

Technical Support Center: Isomer Purification Helpdesk Topic: Separation of 4-Bromopropiophenone (Para) and 2-Bromopropiophenone (Ortho) Ticket ID: PUR-ISO-882 Status: Open Agent: Senior Application Scientist User Interf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Purification Helpdesk Topic: Separation of 4-Bromopropiophenone (Para) and 2-Bromopropiophenone (Ortho) Ticket ID: PUR-ISO-882 Status: Open Agent: Senior Application Scientist

User Interface: Select Your Issue

Welcome to the Purification Support Center. Based on the chemical profile of bromopropiophenone isomers, we have identified the three most common bottlenecks. Please review the Troubleshooting Guides below.

  • Issue 01:

  • Issue 02:

  • Issue 03:

Executive Summary: The Physicochemical Challenge

Before troubleshooting, you must understand the thermodynamic adversary. The separation of 4-bromopropiophenone (para) and 2-bromopropiophenone (ortho) is governed by a critical physical property: Melting Point (MP).

Property4-Bromopropiophenone (Para)2-Bromopropiophenone (Ortho)Implication
State at RT Crystalline SolidLiquid / Low-melting OilCrystallization is the primary separation vector.
Melting Point 45–48 °C < 20 °C (Estimated)Critical Risk: The Para isomer melts near human body temperature, making it extremely prone to "oiling out" during exothermic crystallization.
Boiling Point ~138 °C (14 mmHg)~130–135 °C (14 mmHg)BPs are too close for simple distillation; requires high-efficiency fractionation.

Issue 01: The "Oiling Out" Phenomenon

Symptom: During recrystallization, the solution turns cloudy and deposits a separate liquid layer at the bottom rather than forming crystals.

Diagnosis: You are likely heating the solvent above the melting point of the 4-bromo isomer (46°C) or the impurity profile (ortho isomer) is depressing the melting point further (eutectic effect). When the solute separates from the solvent at a temperature above its melting point, it forms an oil.

Resolution Protocol: Low-Temperature Controlled Crystallization

  • Step 1: Solvent Selection

    • Avoid: High-boiling solvents (Toluene, Xylene) which require high heat to dissolve.

    • Recommended:Ethanol (95%) or Methanol/Water (9:1) . Alternatively, Hexane/Ethyl Acetate (10:1) .[1]

  • Step 2: The "Warm" Dissolution (Not Hot)

    • Dissolve the crude mixture in the minimum amount of solvent at 35–40°C . Do not reflux.

    • If the solution requires higher temperatures to dissolve, you are using too little solvent.

  • Step 3: The Slow Cool (Seeding)

    • Allow the solution to cool to Room Temperature (25°C).

    • Critical: Add a seed crystal of pure 4-bromopropiophenone. If you lack seeds, scratch the glass surface with a glass rod to induce nucleation.

    • Once turbidity appears, move the flask to a 4°C refrigerator (not a freezer yet).

    • Why? Rapid cooling to -20°C immediately will trap the liquid ortho-isomer inside the para-crystal lattice (occlusion).

  • Step 4: Filtration

    • Filter the crystals cold. Wash with pre-chilled (-20°C) Hexane. The liquid ortho isomer will remain in the mother liquor.

Visual Workflow: Recrystallization Logic

Recrystallization Start Crude Mixture (Para + Ortho) Dissolve Dissolve in EtOH Temp < 40°C Start->Dissolve Check Is it clear? Dissolve->Check FilterHot Filter insoluble particulates Check->FilterHot No CoolRT Cool to 25°C (Slowly) Check->CoolRT Yes FilterHot->CoolRT Seed Add Seed Crystal or Scratch Glass CoolRT->Seed Fridge Incubate at 4°C (12 Hours) Seed->Fridge Harvest Vacuum Filtration (Cold Wash) Fridge->Harvest

Caption: Workflow for purifying low-melting solids. Note the strict temperature control (<40°C) to prevent phase separation (oiling).

Issue 02: Distillation Efficiency

Symptom: Distillation yields a mixture with only marginal enrichment of the para isomer.

Diagnosis: The boiling point differential (


BP) is likely <10°C. Standard lab distillation columns (Vigreux) lack the theoretical plates required for separation.

Resolution Protocol: High-Vacuum Fractionation

  • Vacuum Requirement: You must operate at <5 mmHg . High temperatures (>150°C) promote decomposition and polymerization of the ketone.

  • Column Setup: Use a Packed Column (Rashig rings or steel wool) or a Spinning Band Distillation system if available. You need at least 20 theoretical plates.

  • Reflux Ratio: Set a high reflux ratio (10:1 or 20:1). Collect the distillate very slowly.

  • Fractions:

    • Fraction 1 (Lower BP): Enriched 2-bromo (Ortho).

    • Fraction 2 (Transition): Mixed.[1][2]

    • Residue/Late Fraction: Enriched 4-bromo (Para).

    • Note: Stop distillation before the pot runs dry to avoid thermal degradation. Use the enriched residue for the Crystallization protocol (Issue 01).

Issue 03: Analytical Verification (HPLC)

Symptom: "I cannot calculate the yield because the isomer peaks overlap on my chromatogram."

Diagnosis: Positional isomers (ortho/para) often have identical mass spectra and similar polarities, making standard C18 gradients ineffective.

Resolution Protocol: HPLC Method Parameters

  • Column: Phenyl-Hexyl or Biphenyl stationary phase.

    • Why? These columns interact with the pi-electrons of the aromatic ring.[3] The steric hindrance of the ortho bromine alters the pi-pi interaction differently than the exposed para bromine, providing better separation than C18 (hydrophobicity only).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) or Methanol:Water (70:30).

  • Wavelength: 254 nm (Strong UV absorption by the aromatic ketone).

Isomer Identification Logic:

  • Ortho (2-bromo): Elutes first (shorter retention time) in reverse phase. The steric bulk prevents the molecule from lying flat against the stationary phase, reducing interaction.

  • Para (4-bromo): Elutes second . The linear geometry allows stronger interaction with the stationary phase.

FAQ: Frequently Asked Questions

Q: Can I use flash chromatography to separate them? A: Yes, but it is resource-intensive. The Rf values are very close. You would need a non-polar solvent system (e.g., 2% EtOAc in Hexane) and a high silica-to-sample ratio (50:1). Crystallization is superior for scale-up.

Q: I see a third peak in my GC/HPLC. What is it? A: If you synthesized this via Friedel-Crafts (Bromobenzene + Propionyl Chloride), the third peak is likely unreacted bromobenzene or propiophenone (if dehalogenation occurred). If you used direct bromination of propiophenone, the impurity is likely the alpha-bromo isomer (2-bromo-1-phenylpropan-1-one), which is a lachrymator (tear gas) and chemically distinct from the ring isomers.

Q: Why is the melting point of my purified Para isomer only 40°C? A: This indicates retained solvent or residual Ortho isomer. Isomers form eutectic mixtures where the MP is lower than either pure component. Dry the sample under high vacuum (0.1 mmHg) at RT for 24 hours. If MP remains low, recrystallize again.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for crystallization of low-melting solids).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66312, 4-Bromopropiophenone. (Physical property verification). [Link]

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964 . (Mechanistic insight into ortho/para ratios in acylation).

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-Chloro-Substituted Aromatic Ketones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges posed by steric...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges posed by steric hindrance in 2-chloro-substituted aromatic ketones. The proximity of the ortho-chloro substituent to the ketone functionality creates significant steric shielding, which can impede reactivity, reduce yields, and promote undesired side reactions. This resource offers troubleshooting advice and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the "ortho effect" and how does it impact the reactivity of my 2-chloro-substituted aromatic ketone?

The "ortho effect" refers to the distinct influence of a substituent at the position adjacent (ortho) to a reaction center on a benzene ring.[1] In your case, the 2-chloro and ketone groups cause a combination of steric and electronic effects. The bulky chlorine atom physically blocks the approach of reagents to the carbonyl carbon (steric hindrance) and can twist the carbonyl group out of the plane of the aromatic ring.[1] This twisting can disrupt resonance, altering the electronic properties and reactivity of the ketone.[1][2]

Q2: I am planning a cross-coupling reaction at the 2-chloro position. What is the primary challenge I should anticipate?

The primary challenge is the steric hindrance around the C-Cl bond. This bulkiness can significantly slow down or completely inhibit the crucial first step of many cross-coupling catalytic cycles: oxidative addition to the metal center (e.g., Palladium(0)).[3] Furthermore, subsequent steps like transmetalation and reductive elimination can also be impeded, leading to low catalyst turnover and poor yields.[4]

Q3: Are there general strategies to mitigate steric hindrance in these systems?

Yes, several strategies can be employed:

  • Catalyst/Ligand Selection: Utilize catalysts with bulky, electron-rich ligands. These ligands promote the formation of highly reactive, low-coordinate metal centers that can more easily access the sterically hindered reaction site.[4][5][6]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the potential for side reactions or product decomposition.

  • Low-Temperature Conditions: For reactions where selectivity is key, such as certain nucleophilic additions, running the reaction at very low temperatures can favor the desired kinetic product over undesired isomers or side products.[7]

  • Reagent Choice: Employing more reactive reagents (e.g., organolithiums instead of Grignards for carbonyl addition) can sometimes force a reaction to proceed, though this may come at the cost of selectivity.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

Your Suzuki-Miyaura reaction to replace the 2-chloro group is failing or giving minimal product.

  • Probable Cause: The steric bulk of the ortho-ketone group is preventing efficient oxidative addition of your substrate to the Pd(0) catalyst. Standard ligands like PPh₃ are often insufficient for such sterically demanding substrates.[3]

  • Proposed Solution: Switch to a catalyst system specifically designed for sterically hindered substrates. Bulky, electron-rich monophosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly effective. These ligands stabilize the palladium center while promoting the key catalytic steps.[5][8][9]

    Decision Workflow for Suzuki-Miyaura Coupling

    G start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand base Screen Bases (K3PO4, Cs2CO3, K2CO3) ligand->base If still low result Improved Yield ligand->result temp Increase Temperature (e.g., 80°C -> 110°C) base->temp If still low base->result precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) temp->precatalyst For difficult substrates temp->result precatalyst->result

    Caption: Troubleshooting flowchart for hindered Suzuki coupling.

    Comparative Data for Catalyst Systems

Catalyst System (Typical)Ligand TypeKey Advantage for Hindered SubstratesTypical Yield Range
Pd(PPh₃)₄TriphenylphosphineGenerally ineffective0-20%
Pd(OAc)₂ + SPhos/XPhosBuchwald LigandPromotes oxidative addition & reductive elimination[4]70-95%
[Pd(IPr)Cl₂]₂NHC LigandHighly active, thermally stable catalysts[5]75-98%
Pd/AntPhosAnthracenylphosphineExcellent for demanding couplings, resists side reactions[10]80-99%
  • Preparation: To an oven-dried Schlenk flask, add the 2-chloroacetophenone substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent & Degassing: Add anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1). Subject the mixture to three freeze-pump-thaw cycles to ensure anaerobic conditions.

  • Reaction: Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Grignard Reaction Failure: No Addition, Only Starting Material Recovered or Reduction Occurs

You are attempting to add a Grignard reagent (R-MgBr) to the ketone, but the reaction is failing.

  • Probable Cause: The combination of the ortho-chloro group and the phenyl ring creates significant steric shielding around the carbonyl carbon, preventing the bulky Grignard reagent from attacking.[11] Instead of acting as a nucleophile, the Grignard reagent may be acting as a base, deprotonating the α-carbon to form an enolate (leading to recovered starting material after workup), or acting as a reducing agent.[11]

    G sub 2-Chloro Aromatic Ketone add Addition (Desired) enol Enolization (Side Reaction) red Reduction (Side Reaction) grignard R-MgBr grignard->sub Sterically Hindered Attack

    Caption: Competing pathways in Grignard reactions with hindered ketones.

  • Proposed Solution:

    • Use an Additive: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction. This generates a more nucleophilic and less basic organocerium reagent in situ (a transmetalation), which favors addition over side reactions (Luche conditions).

    • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to increase selectivity and minimize side reactions.[7]

    • Change the Reagent: Consider using a more reactive but less sterically demanding organolithium reagent (R-Li). Caution is advised as organolithiums are generally less selective.

    Protocol: CeCl₃-Mediated Grignard Addition to a Hindered Ketone

  • Preparation of CeCl₃ Slurry: Add anhydrous CeCl₃ (1.2 equiv) to an oven-dried, three-neck flask under argon. Add dry THF and stir vigorously for 2-4 hours at room temperature to create a fine, white slurry.

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (1.1 equiv) to the cold slurry and stir for 1 hour.

  • Substrate Addition: Dissolve the 2-chloroacetophenone (1.0 equiv) in dry THF and add it dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir at -78 °C and monitor by TLC. Once complete, allow the reaction to warm slowly to 0 °C.

  • Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via column chromatography.

Issue 3: Low Conversion in Buchwald-Hartwig Amination

Your attempt to form a C-N bond at the 2-chloro position is resulting in low conversion.

  • Probable Cause: Similar to the Suzuki coupling, the steric hindrance is likely impeding the catalytic cycle. The C-N reductive elimination step is particularly sensitive to steric crowding.[12] First-generation catalyst systems are not robust enough for this transformation.

  • Proposed Solution: Employ a modern, specialized ligand designed for challenging C-N couplings. Ligands such as RuPhos, BrettPhos, or bulky Josiphos-type ligands are often required.[13] Additionally, the choice of base is critical; a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is typically necessary.

    Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride

  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the RuPhos ligand (1.5-3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add the 2-chloroacetophenone (1.0 equiv) and the amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry, and concentrate.

  • Purification: Purify the product using column chromatography.

References

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters - ACS Publications. [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (2016). Chemical Communications. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega - ACS Publications. [Link]

  • Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. PubMed. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). PMC. [Link]

  • Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. (2015). ResearchGate. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2022). PMC. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2021). MDPI. [Link]

  • Going Low Temperature. (2016). Pharmaceutical Technology. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Synthesis of β‐chloro ketones from aryl cyclopropanes. ResearchGate. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2018). PMC. [Link]

  • What is the order of ortho, para and meta products for steric hinderance? Quora. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ortho effect. Wikipedia. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group, Princeton University. [Link]

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PMC. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (2023). Organic Chemistry | OpenStax. [Link]

  • Synthesis of a Complex Tri-Substituted Aromatic Compound. Organic Chemistry Tutor. [Link]

  • Separating Actinides from Rare Earths: Key Methods. Discovery Alert. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]

  • Topochemical manipulation of perovskites: low-temperature reaction strategies for directing structure and properties. (2011). PubMed. [Link]

  • Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. (2022). YouTube. [Link]

  • Why is the steric effect on acidity opposite in ortho-cresol compared to... Filo. [Link]

  • Organic Synthesis Routes. University of Calgary. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). PMC. [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for 1-(4-Bromo-2-chlorophenyl)propan-1-one

This technical guide is structured as a Method Development & Support Ticket response. It addresses the specific physicochemical challenges of recrystallizing 1-(4-Bromo-2-chlorophenyl)propan-1-one (CAS: 166525-97-9), a l...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Method Development & Support Ticket response. It addresses the specific physicochemical challenges of recrystallizing 1-(4-Bromo-2-chlorophenyl)propan-1-one (CAS: 166525-97-9), a lipophilic, halogenated aromatic ketone.[1]

Topic: Solvent Optimization & Troubleshooting for 1-(4-Bromo-2-chlorophenyl)propan-1-one Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Purification Div.[1]

Executive Summary: The Molecule & The Challenge

User, before we select a solvent, we must understand the "personality" of your molecule.[2]

  • Structure: A propiophenone core with two halogens on the aromatic ring (2-Cl, 4-Br).[1][3][4]

  • Physicochemical Profile:

    • Lipophilicity: High.[1][2] The propyl chain and two halogens make this molecule significantly hydrophobic.[2]

    • Polarity: Moderate (due to the carbonyl group).[2]

    • Melting Point (Estimated): Likely in the range of 45–75 °C (based on structural analogs like 4'-chloropropiophenone).[1]

    • Critical Risk: Oiling Out. Because the melting point is likely low, the compound may separate as a liquid oil before it crystallizes, trapping impurities.[2][5][6][7]

Phase 1: Solvent System Selection[1][2]

We do not recommend a "trial and error" approach. Instead, use this Polarity-Matching Protocol .

Primary Candidates (Single Solvent)

These are your first line of defense.[1][2] They offer the best balance of solubility at boiling point vs. insolubility at freezing point.[2]

SolventPolarity IndexSuitabilityNotes
Ethanol (95% or Absolute) 5.2High The "Gold Standard" for aromatic ketones.[1] The ethyl group interacts with the propyl chain; the hydroxyl group interacts with the carbonyl.
Isopropanol (IPA) 3.9High Slightly less polar than EtOH.[1][2] Better if the compound is too soluble in cold Ethanol.[2]
Methanol 5.1Medium Often too good a solvent.[1][2] Use only if the compound is sparingly soluble in EtOH.[1][2]
Heptane 0.1Low Too non-polar.[1][2] The compound may not dissolve even at boil, or will oil out immediately upon cooling.[2]
Secondary Candidates (Binary Systems)

Use these if single solvents fail (e.g., yield is <50%).[1][2]

  • Ethanol + Water: Dissolve in hot EtOH, add warm water until turbid, then cool.

  • Ethyl Acetate + Hexane: Dissolve in min. hot EtOAc, add hot Hexane until turbid. Warning: High risk of oiling out.

Phase 2: The Optimization Workflow (Decision Logic)

Do not blindly follow a recipe. Use this logic flow to determine the optimal solvent for your specific batch purity.

SolventLogic Start Start: 1g Test Aliquot SolubilityCheck Test Solubility in Hot Ethanol (60°C) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Cooling Cool to RT, then 0°C Dissolves->Cooling Yes Insoluble Does not dissolve Hot Dissolves->Insoluble No Result Observation? Cooling->Result Success Crystals Formed (Yield >70%) Result->Success Crystals TooSoluble No Crystals (Too Soluble) Result->TooSoluble Clear Solution Oiling Oiling Out (Liquid droplets) Result->Oiling Liquid Drops Action_Water Switch to EtOH/Water (Add H2O dropwise to hot soln) TooSoluble->Action_Water Action_EtOAc Switch to EtOAc/Hexane Insoluble->Action_EtOAc Action_IPA Switch to Isopropanol (IPA) Oiling->Action_IPA

Figure 1: Solvent Selection Decision Tree.[1] Use this logic to screen 100mg samples before committing the full batch.

Phase 3: Detailed Protocol (The "Seeding" Method)

For 1-(4-Bromo-2-chlorophenyl)propan-1-one, we strongly recommend Seeded Cooling Crystallization to prevent oiling out.[1]

Reagents:

  • Crude 1-(4-Bromo-2-chlorophenyl)propan-1-one.[1]

  • Solvent: Ethanol (95%).[1][2][8][9]

  • Seed Crystals: Pure crystals from a previous batch (or obtained by scratching a test tube side).[1][2]

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 3 mL per gram).[1][2] Heat to near boiling (75°C) with stirring.

    • Critical: If solid remains, add solvent in 0.5 mL increments.[1][2] Do not add huge excess.

  • Hot Filtration: If the solution is dark or contains insoluble particles, filter rapidly through a pre-warmed glass funnel/fluted filter paper.[1][2]

  • The "Limping" Phase: Allow the filtrate to cool slowly to ~45-50°C.

  • Seeding: Add a tiny amount (0.1% by weight) of seed crystals.

    • Why? This provides a template for the lattice, bypassing the high energy barrier of nucleation and preventing the formation of an amorphous oil.

  • Slow Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed over 2-3 hours.

  • Final Chill: Once thick crystals appear, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Vacuum filter. Wash with cold Ethanol (-20°C).[1]

Troubleshooting Center (FAQ)

Q1: My product is "Oiling Out" (forming a separate liquid layer at the bottom) instead of crystallizing. Why? A: This happens because the LLPS (Liquid-Liquid Phase Separation) boundary is being crossed before the solubility curve.[1]

  • Cause: The solution is too concentrated, or the temperature dropped too fast.[2]

  • Fix:

    • Reheat until the oil redissolves.

    • Add 10-20% more solvent (dilution shifts the system away from the LLPS region).[1]

    • Seed the solution at a temperature above the oiling point but below the saturation point.

    • Vigorous stirring can sometimes induce crystallization from the oil, but seeding is safer.[1][2]

Q2: I have no seed crystals. How do I get the first crop? A: Take 1 mL of your hot solution into a test tube. Cool it rapidly in dry ice/acetone. It will likely turn into a glass or oil.[1][2][6] Scratch the inside of the glass vigorously with a glass rod. The friction often induces nucleation.[2] Use the resulting solid to seed your main batch.[2]

Q3: The crystals are colored (yellow/brown), but the product should be white. A: Halogenated aromatics often trap colored oligomers.[2]

  • Fix: Perform a "Charcoal Treatment" during the hot filtration step (Step 2 above).[2] Add 1-2% Activated Carbon, stir hot for 5 mins, then filter through Celite.

Q4: My yield is low (<50%). A: The molecule is likely too soluble in cold Ethanol.[2]

  • Fix: Concentrate the mother liquor (the filtrate) by rotary evaporation to half its volume and repeat the cooling process to get a "Second Crop." Note: The second crop is usually less pure.

Advanced Visualization: The "Oiling Out" Mechanism

Understanding why oiling out happens allows you to prevent it.[1][2][6]

OilingOut HotSoln Hot Saturated Solution Cooling Cooling HotSoln->Cooling Split Phase Separation Point Cooling->Split Path_Oil Path A: Oiling Out (Temp > Melting Point) Split->Path_Oil Fast Cooling / High Conc Path_Cryst Path B: Nucleation (Temp < Melting Point) Split->Path_Cryst Slow Cooling / Seeding Oil_State Liquid Oil Droplets (Traps Impurities) Path_Oil->Oil_State Crystal_State Pure Crystal Lattice (Rejects Impurities) Path_Cryst->Crystal_State Oil_State->Crystal_State Slow Solidification (Impure Block)

Figure 2: Mechanism of Oiling Out.[1] Path A leads to impure product.[1][2] Path B (achieved via seeding) leads to pure crystals.[1]

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (The authoritative standard for recrystallization techniques and solvent selection).[2]

  • Perrin, D. D., Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of specific chemical classes).

  • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.[1][2] (Source for the mechanism of "oiling out" and LLPS).

  • PubChem Compound Summary. "1-(4-Bromo-2-chlorophenyl)propan-1-one".[1] National Center for Biotechnology Information.[1][2] (Used for structural verification and polarity estimation).[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift analysis of 1-(4-Bromo-2-chlorophenyl)propan-1-one

An In-Depth Technical Guide to the ¹H NMR Chemical Shift Analysis of 1-(4-Bromo-2-chlorophenyl)propan-1-one For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Chemical Shift Analysis of 1-(4-Bromo-2-chlorophenyl)propan-1-one

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Bromo-2-chlorophenyl)propan-1-one, a halogenated propiophenone derivative. By delving into the principles of chemical shifts, coupling constants, and substituent effects, we will predict and interpret its spectrum. Furthermore, this guide will offer a comparative analysis with structurally related compounds, providing a deeper understanding of how subtle structural modifications are reflected in the NMR data. This approach not only validates the structure of the target compound but also equips the researcher with the knowledge to analyze analogous molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 1-(4-Bromo-2-chlorophenyl)propan-1-one presents a fascinating case for ¹H NMR analysis. The molecule comprises a disubstituted aromatic ring and a propanoyl side chain. The interplay of electronic effects from the bromo, chloro, and carbonyl substituents dictates the precise chemical environment of each proton, and thus their resonance frequencies.

A systematic breakdown of the expected signals is as follows:

  • The Ethyl Group (Propanoyl Chain): The propanoyl group will give rise to two distinct signals: a quartet and a triplet.

    • The methylene protons (-CH₂-) are directly attached to the carbonyl group. The electron-withdrawing nature of the carbonyl will deshield these protons, causing them to resonate at a lower field (higher ppm value) compared to a simple alkane. They are adjacent to a methyl group with three protons, so according to the n+1 rule, their signal will be split into a quartet .

    • The methyl protons (-CH₃) are further from the carbonyl group and will therefore be more shielded, resonating at a higher field (lower ppm value). They are adjacent to a methylene group with two protons, resulting in a signal that is split into a triplet .

  • The Aromatic Protons: The benzene ring has three protons, and their chemical shifts are influenced by the positions of the bromo, chloro, and propanoyl substituents. All three substituents are electron-withdrawing, which will generally shift the aromatic protons downfield compared to benzene (δ ~7.3 ppm)[1][2]. The relative positions of these protons will lead to distinct signals with characteristic splitting patterns.

    • H-6: This proton is ortho to the carbonyl group and meta to the chlorine atom. The strong deshielding effect of the adjacent carbonyl group will likely make this the most downfield of the aromatic protons. It will be split by the adjacent H-5 proton, appearing as a doublet .

    • H-5: This proton is meta to both the carbonyl and the bromine atom, and ortho to the chlorine atom. It will be split by both H-6 and H-3, resulting in a more complex pattern, likely a doublet of doublets .

    • H-3: This proton is ortho to the chlorine atom and meta to the bromine and carbonyl groups. It will be split by the adjacent H-5 proton, appearing as a doublet .

A Comparative Analysis: Understanding Substituent Effects

To truly appreciate the nuances of the ¹H NMR spectrum of 1-(4-Bromo-2-chlorophenyl)propan-1-one, a comparison with simpler, related molecules is invaluable. We will consider propiophenone and 2',4'-dichloroacetophenone as our primary comparators.

CompoundAromatic Protons (ppm)-CH₂- Protons (ppm)-CH₃ Protons (ppm)
Propiophenone~7.95 (m, 2H), ~7.55 (m, 1H), ~7.45 (m, 2H)~2.98 (q)~1.22 (t)
2',4'-Dichloroacetophenone~7.85 (d, 1H), ~7.45 (d, 1H), ~7.30 (dd, 1H)-~2.60 (s)
1-(4-Bromo-2-chlorophenyl)propan-1-one Predicted: ~7.7-8.0 (d, 1H, H-6), ~7.4-7.6 (dd, 1H, H-5), ~7.3-7.5 (d, 1H, H-3) ~3.0-3.2 (q) ~1.1-1.3 (t)

Table 1: Comparison of ¹H NMR chemical shifts for 1-(4-Bromo-2-chlorophenyl)propan-1-one and related compounds.

The data in Table 1 highlights the predictable influence of the substituents. The downfield shift of the aromatic protons in the halogenated compounds compared to propiophenone is a direct consequence of the electron-withdrawing nature of chlorine and bromine[2]. The splitting patterns also provide a clear fingerprint of the substitution pattern on the aromatic ring[3][4].

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid 1-(4-Bromo-2-chlorophenyl)propan-1-one in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.

    • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Acquisition Time: Approximately 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption line shapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Analysis

To further clarify the relationships between the structure and the expected NMR data, the following diagrams are provided.

Caption: Molecular structure of 1-(4-Bromo-2-chlorophenyl)propan-1-one with proton labeling.

G cluster_structure Molecular Structure cluster_nmr ¹H NMR Signals Aromatic Ring Aromatic Ring Aromatic Signals (δ 7.3-8.0) Aromatic Signals (δ 7.3-8.0) Aromatic Ring->Aromatic Signals (δ 7.3-8.0) Propanoyl Chain Propanoyl Chain Methylene Quartet (δ 3.0-3.2) Methylene Quartet (δ 3.0-3.2) Propanoyl Chain->Methylene Quartet (δ 3.0-3.2) Methyl Triplet (δ 1.1-1.3) Methyl Triplet (δ 1.1-1.3) Propanoyl Chain->Methyl Triplet (δ 1.1-1.3)

Caption: Relationship between molecular structure and expected ¹H NMR signals.

Conclusion

The ¹H NMR spectral analysis of 1-(4-Bromo-2-chlorophenyl)propan-1-one is a powerful demonstration of how fundamental NMR principles can be applied to elucidate complex molecular structures. The predicted chemical shifts and coupling patterns for both the aromatic and aliphatic protons are consistent with the known effects of halogen and carbonyl substituents. By comparing the expected spectrum with that of related compounds like propiophenone and 2',4'-dichloroacetophenone, we gain a deeper, validated understanding of the structure-spectrum correlation. This comprehensive guide provides a robust framework for researchers to confidently identify and characterize this and similar molecules, ensuring the integrity of their scientific endeavors.

References

  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • JoVE. (2025-05-22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016-03-30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • YouTube. (2021-10-05). Analyzing Partial Structure in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024-03-17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020-04-29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comparative

IR spectroscopy characteristic bands for 4-bromo-2-chloropropiophenone

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 4-bromo-2-chloropropiophenone . This content is structured for researchers and analytical chemists involved...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 4-bromo-2-chloropropiophenone . This content is structured for researchers and analytical chemists involved in structural elucidation and purity assessment.[1][2]

A Comparative Analytical Guide for Structural Validation[2][3][4]

Executive Summary & Structural Disambiguation[2][3][5]

Target Compound: 4-Bromo-2-chloropropiophenone IUPAC Name: 1-(4-bromo-2-chlorophenyl)propan-1-one Molecular Formula: C₉H₈BrClO[2][3][4]

CRITICAL DISAMBIGUATION: In drug development and forensic analysis, nomenclature confusion frequently occurs between ring-substituted propiophenones and


-substituted propiophenones.[2][3][4]
  • Target (This Guide): Ring-substituted (Cl at position 2, Br at position 4 of the phenyl ring).[2] Used as a scaffold for substituted cathinones and antidepressants.[2]

  • Common False Positive: 2-Bromo-4'-chloropropiophenone (CAS 877-37-2).[2][3][4][5] This is an

    
    -bromo ketone (Br is on the alkyl chain).[2]
    
  • Spectral Consequence: The IR spectra of these two isomers differ fundamentally in the carbonyl (

    
    ) region due to the Field Effect  (
    
    
    
    -halo) vs. Steric Inhibition of Resonance (ortho-halo).[2] This guide focuses on distinguishing the ring-substituted target.

Theoretical Framework: Vibrational Causality[2]

To interpret the spectrum accurately, one must understand the electronic and steric influences of the substituents on the propiophenone core.

The "Ortho-Effect" on Carbonyl Frequency

Unlike simple aromatic ketones (e.g., 4-bromopropiophenone) where the carbonyl group is coplanar with the phenyl ring to maximize


-conjugation, the 2-chloro substituent  in 4-bromo-2-chloropropiophenone introduces significant steric strain.[2][3][4]
  • Mechanism: The bulky chlorine atom at the ortho position forces the carbonyl group to rotate out of the plane of the benzene ring.

  • Result: Resonance is inhibited (deconjugation).[2] The

    
     bond acquires more double-bond character (shorter, stiffer bond) compared to the conjugated analog.[2]
    
  • Spectral Shift: The

    
     stretch shifts to a higher wavenumber  (blue shift) compared to 4-bromopropiophenone.[2]
    
Substituent Effects[1][2][3]
  • 4-Bromo (Para): Exerts an inductive withdrawal (-I) and resonance donation (+R).[2][3][4] In the absence of the ortho-effect, this would slightly lower the

    
     frequency. However, here the ortho-effect dominates.[2]
    
  • 1,2,4-Trisubstitution Pattern: The aromatic

    
     out-of-plane (OOP) bending vibrations in the fingerprint region (
    
    
    
    ) provide the definitive "fingerprint" for this specific isomer.[2][3][4]

Comparative Spectral Analysis

The following table contrasts the target compound with its closest structural analogs to facilitate identification.

Table 1: Comparative IR Characteristic Bands
Functional Group ModeTarget: 4-Bromo-2-chloropropiophenone Analog A: 4-Bromopropiophenone Analog B: 2-Bromo-4'-chloropropiophenone (

-isomer)
Mechanistic Explanation
C=O[2][3][4] Stretch 1695 – 1710 cm⁻¹ 1680 – 1690 cm⁻¹1720 – 1740 cm⁻¹ Target: Steric twist reduces conjugation (higher

).Analog A: Fully conjugated (lower

).Analog B:

-Halogen field effect aligns dipoles (highest

).[2]
Aromatic C-H Stretch 3050 – 3100 cm⁻¹ (Weak)3050 – 3100 cm⁻¹3050 – 3100 cm⁻¹Standard

C-H stretching.[2]
Aliphatic C-H Stretch 2980, 2940 cm⁻¹2980, 2940 cm⁻¹2980, 2940 cm⁻¹Ethyl group vibrations (asymmetric/symmetric).[2]
Aromatic Ring (C=C) ~1580, 1470 cm⁻¹~1585, 1480 cm⁻¹~1590, 1485 cm⁻¹Ring breathing modes; splitting patterns vary by substitution.
C-Cl Stretch 1030 – 1050 cm⁻¹ Absent1090 cm⁻¹ (Ar-Cl)Aryl-Cl stretch.[2]
Fingerprint (OOP) 810 – 820 cm⁻¹ (2 adj H)870 – 885 cm⁻¹ (1 iso H)~825 cm⁻¹ (2 adj H)No isolated H band~830 cm⁻¹ (2 adj H)Target: 1,2,4-trisubstitution pattern is distinct from 1,4-disubstitution.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible spectral acquisition and differentiates the target from potential degradation products.

Sample Preparation[1][2][3]
  • Preferred Method: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal.[2]

    • Reasoning: Propiophenones can be low-melting solids or oils.[2][3][4] ATR requires minimal prep and avoids moisture interference common in KBr pellets.[2]

  • Alternative: KBr Pellet (if solid and high resolution required).[2]

    • Ratio: 1:100 (Sample:KBr).

Acquisition Parameters[2][3]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 16 (Screening) to 64 (Publication quality).

  • Range: 4000 – 600 cm⁻¹.[2]

Validation Logic (Step-by-Step)
  • Check 3200-3600 cm⁻¹: If broad peak exists, sample is wet or hydrolyzed (phenol formation).[2] Reject.

  • Analyze 1680-1750 cm⁻¹:

    • If < 1690: Likely 4-bromopropiophenone (Missing Cl).[2][3][4]

    • If > 1720: Likely

      
      -bromo isomer  (Wrong structure).[2][3]
      
    • If 1695-1710: Consistent with Target.

  • Verify Fingerprint: Look for the "Isolated H" peak at ~880 cm⁻¹.[2] Its presence confirms the 1,2,4-substitution pattern.[1][2]

Decision Logic & Pathway Visualization

The following diagram illustrates the logical workflow for identifying 4-bromo-2-chloropropiophenone from its common isomers using IR data.

IR_Identification_Logic Start Unknown Sample Spectrum Check_CO Analyze Carbonyl (C=O) Band (1680 - 1750 cm⁻¹) Start->Check_CO High_Freq > 1720 cm⁻¹ (Field Effect) Check_CO->High_Freq High Shift Mid_Freq 1695 - 1710 cm⁻¹ (Steric Deconjugation) Check_CO->Mid_Freq Medium Shift Low_Freq < 1690 cm⁻¹ (Conjugated) Check_CO->Low_Freq Low Shift Result_Alpha Suspect: 2-Bromo-4'-chloropropiophenone (Alpha-Halo Isomer) High_Freq->Result_Alpha Check_FP Analyze Fingerprint Region (OOP Bending) Mid_Freq->Check_FP Result_Para Suspect: 4-Bromopropiophenone (Missing Ortho-Cl) Low_Freq->Result_Para Pattern_124 Peaks at ~815 & ~880 cm⁻¹ (1,2,4-Trisubstituted) Check_FP->Pattern_124 Matches Pattern_14 Single strong peak ~825 cm⁻¹ (1,4-Disubstituted) Check_FP->Pattern_14 Mismatch Final_Target CONFIRMED TARGET: 4-Bromo-2-chloropropiophenone Pattern_124->Final_Target Final_Reject REJECT: Isomer Mismatch Pattern_14->Final_Reject

Caption: Logical decision tree for distinguishing 4-bromo-2-chloropropiophenone from structural isomers based on C=O shift and substitution patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][6] (Authoritative text on ortho-effects and steric inhibition of resonance in IR).

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloroacetophenone (Ring Substituted vs Alpha). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Used for comparative ortho-chloro carbonyl shift data).[2][3]

  • Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Source for 1,2,4-trisubstituted benzene OOP bending patterns).

Sources

Validation

Comparative Reactivity Profile: 4-Bromopropiophenone vs. 4-Bromo-2-chloropropiophenone

This guide provides an in-depth technical comparison of 4-Bromopropiophenone (the parent scaffold) versus 4-Bromo-2-chloropropiophenone (the -functionalized derivative). Note on Nomenclature: In the context of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Bromopropiophenone (the parent scaffold) versus 4-Bromo-2-chloropropiophenone (the


-functionalized derivative).

Note on Nomenclature: In the context of pharmaceutical intermediates and drug development, "2-chloropropiophenone" derivatives typically refer to substitution at the


-carbon (position 2 of the propanone chain), unless explicitly designated as a ring substitution (e.g., 

-chloro).[1] This guide proceeds with the structural interpretation of 4-Bromo-2-chloropropiophenone as 2-chloro-1-(4-bromophenyl)propan-1-one , comparing it against the non-halogenated chain parent, 4-Bromopropiophenone .[1]

[1]

Executive Summary

The transition from 4-Bromopropiophenone (4-BPP) to 4-Bromo-2-chloropropiophenone (4-B-2-CPP) represents a fundamental shift from a stable aryl ketone precursor to a highly reactive electrophilic alkylating agent.[1]

  • 4-BPP acts primarily as a nucleophile precursor (via enolization) or an aryl electrophile (at the C-Br bond).[1] It is metabolically stable and requires activation for functionalization.[1]

  • 4-B-2-CPP is an activated

    
    -haloketone.[1] It possesses a dual electrophilic nature (Carbonyl-C and 
    
    
    
    -C), making it a potent lachrymator and a critical intermediate for heterocycle synthesis (e.g., aminoketones, epoxides).[1]

Verdict for Drug Development: 4-B-2-CPP is the "activated" species required for constructing the core amine scaffold of phenethylamine/cathinone derivatives, whereas 4-BPP serves as the stable, bulk starting material.[1]

Molecular Architecture & Electronic Properties[1]

The introduction of the chlorine atom at the


-position drastically alters the electronic landscape of the molecule.
Feature4-Bromopropiophenone (4-BPP)4-Bromo-2-chloropropiophenone (4-B-2-CPP)Impact on Reactivity
Structure


Cl creates a new electrophilic site.[1]
Carbonyl Electrophilicity Moderate.[1] Deactivated by resonance with Ar ring.[1]High. Inductive withdrawal (-I) of

-Cl activates C=O.
4-B-2-CPP reacts faster with nucleophiles (e.g., Hydride).[1]

-Carbon Character
Nucleophilic (upon enolization).[1]

.[1]
Electrophilic (

center).[1] Acidic (

).[1]
4-B-2-CPP is an alkylating agent; 4-BPP is not.[1]
Aryl C-Br Bond Active site for Pd-catalyzed coupling.[1]Active, but potential for competing reduction/dehalogenation.4-B-2-CPP requires milder coupling conditions.[1]
Physical State Solid (mp ~76°C).[1] Stable.Solid/Oil (mp ~69-72°C). Lachrymatory.4-B-2-CPP requires containment (fume hood).
Electronic Activation Mechanism

The


-chlorine exerts a strong inductive effect (

), pulling electron density from the carbonyl carbon.[1] This lowers the LUMO energy of the carbonyl, making it more susceptible to nucleophilic attack (e.g., by borohydrides or Grignard reagents). Simultaneously, the C-Cl bond creates a strong dipole, rendering the

-carbon susceptible to

attack by amines or thiols.[1]

Synthetic Utility & Reactivity Pathways[1]

A. Nucleophilic Substitution (Amination)

This is the primary divergent pathway.[1]

  • 4-BPP: Inert to amines under standard conditions. Requires reductive amination (TiCl4/NaBH3CN) to form amines.[1]

  • 4-B-2-CPP: Reacts rapidly with primary/secondary amines via

    
     displacement to form 
    
    
    
    -aminoketones (precursors to cathinone analogs).[1]
B. Reduction (Chiral Centers)[1]
  • 4-BPP: Reduction yields 1-(4-bromophenyl)propan-1-ol .[1]

  • 4-B-2-CPP: Reduction yields the halohydrin (2-chloro-1-(4-bromophenyl)propan-1-ol).[1] This is a "spring-loaded" intermediate that can be cyclized to an epoxide with mild base, offering a gateway to complex stereochemical scaffolds.[1]

C. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
  • 4-BPP: Robust substrate.[1] The Ar-Br bond undergoes oxidative addition with Pd(0) without interference from the alkyl chain.[1]

  • 4-B-2-CPP: Challenging substrate.[1] The

    
    -C-Cl bond is labile.[1] Pd(0) can insert into the C-Cl bond (less likely than C-Br but possible) or cause 
    
    
    
    -hydride elimination after oxidative addition, leading to dehalogenated byproducts.[1] Protocol Tip: Use bulky ligands (e.g., XPhos) and lower temperatures to preserve the
    
    
    -Cl motif if coupling at the Ar-Br is desired.

Visualization: Divergent Reaction Pathways[1]

The following diagram illustrates how the presence of the


-chlorine dictates the synthetic outcome.

ReactivityComparison Start_BPP 4-Bromopropiophenone (4-BPP) Start_CPP 4-Bromo-2-chloropropiophenone (4-B-2-CPP) Start_BPP->Start_CPP Cl2 or SO2Cl2 (Alpha-Chlorination) Prod_Alcohol Aryl Propanol (Simple Reduction) Start_BPP->Prod_Alcohol NaBH4, MeOH (Reduction) Prod_Amino Alpha-Aminoketone (Cathinone Scaffold) Start_BPP->Prod_Amino Direct Amination? NO REACTION Start_CPP->Prod_Amino R-NH2, Et3N (SN2 Substitution) Prod_Epoxide Aryl Epoxide (Via Halohydrin) Start_CPP->Prod_Epoxide 1. NaBH4 2. NaOH (Cyclization)

Caption: Divergent synthesis pathways. 4-B-2-CPP enables direct access to aminoketones and epoxides, whereas 4-BPP is limited to simple alcohol reduction unless first activated.[1]

Experimental Protocols

Protocol A: Synthesis of 4-B-2-CPP from 4-BPP (Activation)

Objective: Selective


-chlorination of the parent ketone.[1]
  • Reagents: 4-Bromopropiophenone (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq), Dichloromethane (DCM), Methanol (catalytic).[1]
    
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, addition funnel.
    
  • Procedure:

    • Dissolve 4-BPP in DCM (

      
      ). Add 5 drops of MeOH (initiator).[1]
      
    • Add

      
       dropwise at 0°C. The reaction is exothermic.[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] 4-BPP (

      
      ) converts to 4-B-2-CPP (
      
      
      
      ).[1]
    • Quench: Pour into ice-water. Wash organic layer with saturated

      
      .[1]
      
    • Purification: Crystallization from hexane.[1]

  • Validation: NMR

    
     (CDCl3): Quartet at ~5.2 ppm (CH-Cl) replaces the triplet/quartet pattern of the ethyl group.[1]
    
Protocol B: Comparative Amination (The Reactivity Test)

Objective: Demonstrate the inertness of 4-BPP vs the reactivity of 4-B-2-CPP.

Step4-BPP Workflow4-B-2-CPP Workflow
1. Mix Dissolve 1g 4-BPP in THF. Add 2 eq Methylamine (2M in THF).[1]Dissolve 1g 4-B-2-CPP in THF. Add 2 eq Methylamine (2M in THF).[1]
2. React Stir at 60°C for 24 hours.Stir at 0°C -> RT for 2 hours.
3. Observe No Reaction. Starting material recovered. (Requires reducing agent to proceed).Rapid Precipitation. Methylammonium chloride salts precipitate immediately.[1]
4. Outcome Inert.Formation of 2-(methylamino)-1-(4-bromophenyl)propan-1-one.[1]

Safety & Handling (Critical Differences)

  • 4-Bromopropiophenone:

    • Hazard: Irritant (Skin/Eye).[1]

    • Handling: Standard lab PPE (Gloves, Goggles).[1]

    • Storage: RT, stable.

  • 4-Bromo-2-chloropropiophenone:

    • Hazard: Lachrymator (Tear Gas effect) and Skin Sensitizer .[1]

    • Handling: Fume Hood Mandatory. Double nitrile gloves.[1] Decontaminate glassware with ethanolic KOH before removal from hood.[1]

    • Storage: 2-8°C (Refrigerate). Prone to darkening (decomposition) if exposed to light/moisture.[1]

References

  • PubChem. 2-Bromo-1-(4-chlorophenyl)propan-1-one (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Note: Used as structural analog reference for physicochemical properties of

    
    -halo propiophenones).[1]
    
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] Springer.[1] (Foundational text for inductive effects and

    
     reactivity of 
    
    
    
    -haloketones).
  • Kalir, A., et al. "Kinetics of the reaction of

    
    -haloketones with amines."[1] Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic grounding for Protocol B).
    

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromo-2-chlorophenyl)propan-1-one

The following technical guide details the safety, operational, and disposal protocols for 1-(4-Bromo-2-chlorophenyl)propan-1-one . This guide is structured for researchers and process chemists.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, operational, and disposal protocols for 1-(4-Bromo-2-chlorophenyl)propan-1-one .

This guide is structured for researchers and process chemists. It prioritizes the distinction between this ring-halogenated ketone and its structurally similar—but significantly more hazardous—alpha-halogenated isomers.

Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 1-(4-Bromo-2-chlorophenyl)propan-1-one

  • CAS Number: 166525-97-9 (Note: Commercial databases often conflate isomers; verify structure by NMR).

  • Structure: A propiophenone backbone with a bromine at the 4-position and a chlorine at the 2-position of the phenyl ring.

  • Physical State: Typically a low-melting solid or viscous oil at room temperature.

Critical Hazard Distinction (The "Senior Scientist" Insight): A common error in laboratory procurement is confusing this compound with 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS 877-37-2) .

  • Your Compound (Ring-Halogenated): Acts primarily as a skin/eye irritant (H315, H319) and respiratory irritant (H335). It is stable but lipophilic, meaning it can penetrate skin.

  • The Isomer (Alpha-Halogenated): A potent lachrymator and alkylating agent.

  • Operational Implication: While this protocol is designed for the ring-substituted ketone, you must treat unknown batches with lachrymator precautions (fume hood mandatory) until structure is confirmed.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of halogenated aromatic ketones allows them to permeate standard latex rapidly. The following PPE selection is based on permeation resistance data for similar halogenated benzenes.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spills/Heating/Scale-up)Technical Rationale
Hand Protection Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Laminate / Barrier (Silver Shield) Required for immersion or spill cleanup.Halogenated aromatics degrade latex/vinyl instantly. Nitrile offers splash protection; Laminate offers >4hr breakthrough.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Prevent vapor irritation to the lacrimal glands. Safety glasses are insufficient for oils/low-melting solids.
Respiratory Fume Hood (Face Velocity >100 fpm) No respirator needed if contained.Half-Mask Respirator (OV/P100) If hood sash must be raised or cleaning outside hood.Organic Vapor (OV) cartridges capture the ketone; P100 captures particulates if solid.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Sleeves or Apron Prevent "cuff gap" exposure where the glove meets the lab coat.
PPE Selection Logic & Decision Tree

The following diagram outlines the decision-making process for selecting the correct PPE based on the physical state and operational scale.

PPE_Selection Start Start: Assess Operation State_Check Physical State Check Start->State_Check Solid_Handling Solid / Powder Handling State_Check->Solid_Handling Crystalline Liquid_Handling Liquid / Oil / Solution State_Check->Liquid_Handling Melt/Oil Standard_PPE Standard PPE: Nitrile (Double) + Goggles + Fume Hood Solid_Handling->Standard_PPE < 10g Scale Resp_Check Is Fume Hood Available? Solid_Handling->Resp_Check > 10g or Dust Gen Liquid_Handling->Standard_PPE Cold Transfer Enhanced_PPE Enhanced PPE: Laminate Gloves + Face Shield + Tyvek Sleeves Liquid_Handling->Enhanced_PPE Heating / Splash Risk Resp_Check->Standard_PPE Yes Respirator REQUIRED: Half-Mask (OV/P100) Resp_Check->Respirator No (Maintenance/Spill)

Figure 1: PPE Decision Logic. Blue nodes indicate start, Yellow decision points, Green standard safety, and Red high-risk requirements.

Operational Handling Protocol

This workflow ensures containment of the chemical, preventing cross-contamination and exposure.

Step 1: Preparation & Weighing
  • Engineering Control: Use a Static-Dissipative Balance Enclosure inside a fume hood. Halogenated aromatic powders are often static-prone and "jump" during weighing.

  • Tooling: Use anti-static disposable spatulas. Avoid metal spatulas if the compound is potentially corrosive (though less likely for this ketone).

  • Technique: Tare the receiving flask with the solvent already added (if possible) to immediately dissolve the solid/oil upon addition, reducing vapor pressure.

Step 2: Reaction Setup
  • Solvent Choice: The compound is soluble in DCM, EtOAc, and Toluene.

  • Incompatibility: Avoid strong oxidizers (e.g., KMnO4) which may cleave the benzylic position.

  • Heating: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent propiophenone vapor release.

Step 3: Decontamination
  • Solvent Warning: Do NOT use Acetone to wash skin if exposed. Acetone acts as a vehicle, carrying the lipophilic halogenated compound deeper into the dermis. Use soap and copious lukewarm water.

  • Surface Cleaning: Wipe balance areas with a surfactant (soapy water) first, then follow with ethanol.

Emergency Response & Disposal
Spill Management
  • Evacuate: If spill is >10g or outside a hood, evacuate the immediate area.

  • Isolate: Close lab doors.

  • Neutralize/Absorb:

    • Liquids: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels (rapid permeation).

    • Solids: Wet-wipe with a solvent-dampened pad (Ethanol) to prevent dust generation.

  • Waste: Place all cleanup materials into a double-bagged hazardous waste container labeled "Halogenated Organic Debris."

Disposal Workflow

The presence of Bromine and Chlorine requires specific waste segregation to prevent heavy metal contamination in incinerators or incompatible reactions.

Disposal_Flow Waste_Gen Waste Generation Type_Check Liquid or Solid? Waste_Gen->Type_Check Liquid_Stream Liquid Waste Type_Check->Liquid_Stream Solid_Stream Solid/Debris Type_Check->Solid_Stream Halo_Check Halogenated Solvent? Liquid_Stream->Halo_Check Bin_B Bin B: Solid Hazardous Waste (Double Bag) Solid_Stream->Bin_B Bin_A Bin A: Halogenated Organic Waste Halo_Check->Bin_A Yes (DCM, etc.) Halo_Check->Bin_A No (EtOAc, etc.) *Segregate if possible*

Figure 2: Disposal Segregation. Note that halogenated aromatics must generally go into the Halogenated waste stream regardless of the solvent used.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3788219 (Isomer Analog: 2-Bromo-1-(4-chlorophenyl)propan-1-one). Retrieved from [Link]

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